Several synthetic routes have been explored for obtaining 6-fluoro-1H-indazol-3-amine. One common method involves a multistep synthesis starting from 2,6-difluorobenzonitrile. [, ]
Step 1: Amination of 2,6-difluorobenzonitrile with morpholine yields an intermediate compound.Step 2: The intermediate undergoes cyclization with hydrazine hydrate to produce 4-morpholino-1H-indazol-3-amine.Step 3: Further modifications can be introduced at the 3-amino group to obtain a diverse range of derivatives. For example, reacting with 3-fluorobenzoic acid yields 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone. []
Another approach involves reacting a compound with the formula (III) with a compound with the formula (IV) to form a compound with the formula (V). [] Subsequently, reacting the compound with the formula (V) with a boron reagent yields the desired 6-fluoro-1H-indazol-3-amine derivative. []
Analysis of these data reveals that the indazole ring system in 6-fluoro-1H-indazol-3-amine is typically planar. [, ] The fluorine atom at the 6-position influences the electronic properties and conformation of the molecule. [, ] Understanding the molecular structure is crucial for rational drug design, as it allows for predicting and optimizing interactions with biological targets.
The mechanism of action of 6-fluoro-1H-indazol-3-amine and its derivatives is often related to their ability to inhibit specific enzymes, particularly kinases. [, , , , , ]
Kinase Inhibition: Kinases are enzymes that play crucial roles in cell signaling pathways, controlling processes such as cell growth, proliferation, and differentiation. 6-fluoro-1H-indazol-3-amine derivatives often act as ATP-competitive inhibitors of kinases. They bind to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase's activity. [, , , , , ]
The specific mechanism of action and target kinase vary depending on the substituents attached to the 6-fluoro-1H-indazol-3-amine scaffold. Structural modifications can significantly influence the binding affinity, selectivity, and pharmacological properties of the resulting inhibitors. [, , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: